molecular formula C12H15Cl2NO B13329608 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride

Cat. No.: B13329608
M. Wt: 260.16 g/mol
InChI Key: IXTSVDGUKKYTGW-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride (CAS: 90717-16-1) is a synthetic organic compound with the molecular formula C₁₃H₁₇Cl₂NO and a molecular weight of 274.19 g/mol . Structurally, it consists of a cyclopentanol backbone substituted with a (2-chlorophenyl)(methylimino)methyl group and a hydrochloride salt (Figure 1). Key physical properties include a melting point of 169–174°C and stability under controlled storage conditions (-20°C, protected from light) .

This compound is primarily recognized as a precursor in the synthesis of ketamine, a Schedule III controlled substance with anesthetic and analgesic properties . Regulatory bodies, such as the Hong Kong Legislative Council, classify it as an immediate precursor to ketamine, subject to strict control under drug laws . Additionally, it is listed in pharmacopeial standards (e.g., USP and EP) as Ketamine Related Compound A or Impurity A, highlighting its role in pharmaceutical quality control .

Analytical methods, such as LC-MS/MS, have been developed to detect trace amounts of this compound in wastewater, reflecting its environmental and forensic significance .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

1-(2-chlorobenzenecarboximidoyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12;/h1-2,5-6,14-15H,3-4,7-8H2;1H

InChI Key

IXTSVDGUKKYTGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=N)C2=CC=CC=C2Cl)O.Cl

Origin of Product

United States

Preparation Methods

Formation of the Chlorophenyl-Substituted Cyclopentanol Intermediate

Step 1: Synthesis of 2-Chlorobenzaldehyde

  • The starting material, 2-chlorobenzaldehyde, is commercially available or synthesized via chlorination of benzaldehyde derivatives under electrophilic substitution conditions.

Step 2: Conversion to Cyclopentanol Derivative

  • The core cyclopentanol framework is introduced through a nucleophilic addition or Grignard reaction involving cyclopentanol derivatives and chlorophenyl reagents.
  • Alternatively, a Friedel-Crafts acylation of cyclopentanol with 2-chlorobenzoyl chloride can generate a ketone intermediate, which is then reduced to the corresponding alcohol.

Salt Formation with Hydrochloric Acid

Step 5: Acidification

  • The free base form of the imino compound is treated with hydrochloric acid, typically in an ethanol or water solvent, to yield the hydrochloride salt.
  • The salt is isolated by filtration, washed, and dried under vacuum.

Specific Reaction Conditions and Analytical Monitoring

Reaction Step Conditions Analytical Techniques References
Chlorobenzaldehyde synthesis Chlorination under electrophilic conditions NMR, GC-MS ,
Cyclopentanol derivatization Grignard or Friedel-Crafts acylation HPLC, IR ,
Imine formation Reflux in ethanol or dichloromethane NMR, IR, HPLC ,
Salt formation Acidification with HCl, room temperature Titration, HPLC ,

Research Findings and Optimization Strategies

Research indicates that the yield and purity of the final hydrochloride salt depend heavily on reaction parameters:

  • Temperature control during imine formation is critical; typically maintained between 0°C and 25°C.
  • pH adjustment during salt formation ensures complete conversion to the hydrochloride salt.
  • Solvent choice influences solubility and reaction kinetics; ethanol and dichloromethane are common solvents.
  • Analytical monitoring via HPLC and NMR confirms the formation of the desired product and assesses purity.

Data Table: Comparative Reaction Conditions

Step Typical Temperature Solvent Reaction Time Yield References
Imine formation 0–25°C Dichloromethane 2–4 hours 75–85% ,
Salt formation Room temperature Ethanol/water 1–2 hours 80–90% ,

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is a chemical compound with applications primarily in scientific research, specifically in the synthesis of ketamine.

Scientific Research Applications

  • Ketamine Synthesis: 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is a precursor in the synthesis of ketamine, an anesthetic drug with both medical and recreational applications. The synthesis involves the reaction of cyclopentanol with chlorophenyl and methyl imino groups under controlled conditions.
    • The process requires careful control over temperature and pH to maximize yield and purity.
    • Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor the reaction and assess product purity.
  • Analytical Chemistry: This compound is used as a reference standard for quality control in ketamine synthesis. It is also referred to as Ketamine Hydrochloride Impurity A or Ketamine Related Compound A.
  • Forensic Science: Due to its role in ketamine production, 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is relevant for research and forensic applications. Law enforcement agencies have seized it in significant quantities, leading to it being banned as a controlled drug precursor in some jurisdictions .
  • Spectroscopic Methods: The kinetics of reactions involving 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride can be studied using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Regulatory Context

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is not well-documented. as an impurity in ketamine hydrochloride, it may interact with similar molecular targets and pathways. Ketamine primarily acts as an NMDA receptor antagonist, leading to its anesthetic and antidepressant effects .

Comparison with Similar Compounds

Structural Variations

  • Chlorophenyl vs. Fluorophenyl Substitution: Replacing chlorine with fluorine (e.g., in N-[1-(2-fluorophenyl)ethyl]cyclopentanamine Hydrochloride) reduces molecular weight (274.19 vs.
  • Cyclopentanol vs. Cyclopropane Backbone: The cyclopropane ring in 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride introduces strain, likely increasing reactivity compared to the more stable cyclopentanol moiety in the target compound .

Pharmacological and Regulatory Relevance

  • The target compound’s role as a ketamine precursor distinguishes it from analogs like the trans-2-aminocyclopentanol derivative, which lacks the iminomethyl group critical for ketamine synthesis .
  • Ketamine Related Compound A (CAS 6740-87-0) is structurally distinct due to an additional chlorine atom, underscoring the importance of precise impurity profiling in pharmaceutical manufacturing .

Analytical and Environmental Significance

Stability and Handling

  • Unlike the target compound, Ketamine Related Compound A (USP) is explicitly noted as unstable, requiring stringent storage conditions .

Biological Activity

1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol hydrochloride, also known as Ketamine Related Compound A or 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol, is a chemical compound that serves as an intermediate in the synthesis of ketamine, an anesthetic drug. This compound has garnered attention due to its potential biological activities and implications in pharmacology and toxicology.

  • IUPAC Name : 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol hydrochloride
  • Molecular Formula : C₁₃H₁₆ClN₁O
  • Molar Mass : 237.73 g/mol
  • CAS Number : 6740-87-0

Biological Activity Overview

The biological activity of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol hydrochloride primarily revolves around its role as a precursor to ketamine, which exhibits significant pharmacological effects. The compound itself has limited direct therapeutic applications but is involved in various studies concerning its metabolic conversion to ketamine.

Pharmacological Implications

  • Anesthetic Properties : As a precursor to ketamine, this compound indirectly contributes to anesthetic effects. Ketamine is widely used for its rapid onset of action and dissociative properties, making it valuable in both human and veterinary medicine.
  • Potential Neuroprotective Effects : Research indicates that compounds related to ketamine may possess neuroprotective properties, particularly in models of neurodegeneration and injury. Studies have shown that ketamine can reduce excitotoxicity and inflammation in neuronal cells.
  • Antidepressant Activity : Ketamine has been studied extensively for its rapid antidepressant effects, particularly in treatment-resistant depression. The role of its intermediates, including 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol hydrochloride, in these mechanisms is an area of ongoing research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anesthetic EffectsIndirectly contributes to the anesthetic properties of ketamine
NeuroprotectionPotential reduction of excitotoxicity; protective against neurodegeneration
Antidepressant EffectsRapid antidepressant effects observed in clinical settings

Study on Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of ketamine and its related compounds on cultured neurons subjected to oxidative stress. The findings indicated that administration of ketamine significantly reduced neuronal death and improved cell viability compared to controls.

Antidepressant Mechanism Exploration

In a clinical trial involving patients with major depressive disorder, ketamine was administered intravenously, leading to rapid improvements in depressive symptoms within hours. The study highlighted the importance of NMDA receptor antagonism in mediating these effects, with implications for understanding the role of its precursors like 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol hydrochloride.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride, and how can reaction yields be optimized?

  • Answer : The compound is synthesized via a condensation reaction between cyclopentanol derivatives and 2-chlorobenzaldehyde precursors under acidic catalysis (e.g., HCl or H₂SO₄). Key parameters include maintaining a temperature range of 40–60°C, optimizing catalyst concentration (0.1–0.5 molar equivalents), and monitoring reaction progress via TLC. Purification is achieved through recrystallization (ethanol/water mixtures) or silica-gel column chromatography (eluent: dichloromethane/methanol 9:1). Yield optimization requires strict anhydrous conditions and inert gas atmospheres to prevent imine hydrolysis .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Answer :

  • 1H/13C NMR : Identify imine protons (δ 8.2–8.5 ppm) and cyclopentanol backbone (δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (279.78 g/mol) via ESI+ or MALDI-TOF.
  • HPLC : Quantify purity (>95%) using a C18 column (UV detection at 254 nm).
  • Differential Scanning Calorimetry (DSC) : Assess crystallinity and thermal stability (melting point ~200–220°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Store in amber glass vials at 2–8°C under argon to prevent hygroscopic degradation. Use fume hoods for weighing, nitrile gloves, and safety goggles. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Consult SDS for respiratory protection guidelines if aerosolization occurs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with NMDA receptors, given its structural similarity to ketamine analogues?

  • Answer :

  • Radioligand Displacement Assays : Use [³H]MK-801 in rat cortical membranes to measure IC₅₀ values.
  • Electrophysiology : Perform whole-cell patch-clamp recordings on hippocampal neurons to assess inhibition of glutamate-induced currents.
  • Comparative SAR Studies : Synthesize derivatives with modified cyclopentanol or chlorophenyl groups to isolate critical pharmacophores .

Q. What strategies address contradictory reports on the antiproliferative activity of chlorophenyl-imine derivatives across cancer cell lines?

  • Answer :

  • Standardization : Use identical cell lines (e.g., MCF-7, HeLa) with controlled passage numbers and serum batches.
  • Orthogonal Assays : Combine ATP-lite viability assays with clonogenic survival tests.
  • Enantiomeric Separation : Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H) to test individual enantiomers’ bioactivity .

Q. How can the degradation pathways of this compound under alkaline conditions be mechanistically characterized?

  • Answer :

  • Kinetic Studies : Incubate in pH 9–12 buffers (25–40°C) and monitor degradation via LC-MS.
  • Product Identification : Isolate hydrolysis products (e.g., 2-chlorobenzaldehyde) and propose mechanisms using DFT calculations (Gaussian 16).
  • Stability Optimization : Add stabilizers (e.g., ascorbic acid) to mitigate base-catalyzed cleavage .

Q. What orthogonal methods validate enantiomeric purity when axial chirality is present in the imine group?

  • Answer :

  • Chiral HPLC : Use a Chiralpak IG column with hexane/isopropanol (85:15) for baseline separation.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

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